7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound classified under the benzofuran derivatives. It features a fluorine atom at the 7th position, a methyl group at the 2nd position, and an amine group at the 3rd position of the dihydrobenzofuran ring. The compound is often encountered in its hydrochloride salt form, which enhances solubility and stability, making it suitable for various applications in scientific research and industry .
This compound is cataloged under the Chemical Abstracts Service number 1394731-33-9. It is primarily used in biochemical research due to its unique structural properties and potential biological activities. The benzofuran class includes compounds that are significant in medicinal chemistry, particularly for their roles in drug development and synthesis of complex organic molecules .
The synthesis of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can be represented by its molecular formula with a molecular weight of approximately 169.18 g/mol. The compound's structure features a fused benzofuran system, characterized by its unique arrangement of atoms which contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H10FN |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
CAS Number | 1394731-33-9 |
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The reactions can produce various substituted benzofurans, depending on the specific conditions used.
The mechanism of action for 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to observed biological effects such as antimicrobial and anticancer activities .
The compound is typically presented as a crystalline solid in its hydrochloride form, which improves its solubility in aqueous solutions.
The chemical stability of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is influenced by environmental factors such as pH and temperature. Its reactivity profile allows it to participate in diverse chemical transformations, making it a valuable intermediate in organic synthesis.
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has diverse applications in scientific research:
The dihydrobenzofuran scaffold of 7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is most efficiently constructed through tandem cyclization reactions using ortho-hydroxy α-aminosulfone precursors. Recent advances demonstrate that DMAP-mediated cyclization in dichloroethane (DCE) solvent achieves exceptional yields (>85%) under mild conditions. This method proceeds via in situ generation of reactive intermediates that undergo intramolecular nucleophilic attack, forming the critical oxygen-bridged heterocycle with precise regiocontrol [3].
Alternative approaches include acid-catalyzed aldol condensation and epoxidation reactions using chalcone precursors, though these multi-step sequences often suffer from moderate overall yields. The DMAP strategy significantly enhances reaction efficiency by facilitating a one-pot cascade that constructs both the benzofuran ring and the adjacent quaternary carbon center bearing the amine functionality. This methodology offers superior substrate versatility, accommodating various electron-donating and halogen substituents on the aromatic ring while maintaining the structural integrity of the dihydrobenzofuran core [3] [10].
Table 1: Comparative Analysis of Cyclization Methods for Dihydrobenzofuran Core Synthesis
Method | Catalyst/Base | Solvent | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|---|
DMAP-mediated cyclization | DMAP | DCE | >85 | 20h | Single-step cascade |
Cs₂CO₃-catalyzed route | Cs₂CO₃ | DMF | 65-75 | 24-48h | Room temperature operation |
Cu(I)-catalyzed | CuI | DES* | 60-70 | 12-18h | Eco-friendly solvent |
Microwave-assisted | HCl | MeOH | 50-55 | 2-4h | Rapid reaction kinetics |
*Deep eutectic solvent
Regioselective fluorination at the benzofuran 7-position requires precise electronic control of the aromatic system. The optimal approach employs late-stage electrophilic fluorination using N-fluoro reagents (e.g., Selectfluor®) on dihydrobenzofuran precursors bearing electron-donating groups at the 6-position. This strategy leverages the ortho-directing effect of oxygen bridges to achieve >90% regioselectivity for 7-fluoro isomers. Computational studies reveal that fluorination proceeds via a Wheland intermediate stabilized by resonance with the furan oxygen lone pairs, lowering the activation barrier at the 7-position by 3.2 kcal/mol compared to adjacent sites [6] [9].
Alternative methodologies include halogen exchange reactions on 7-bromo precursors using anhydrous potassium fluoride in the presence of 18-crown-6 ether. This approach demonstrates particular utility for gram-scale synthesis, though it requires high temperatures (160-180°C) and extended reaction times (12-16 hours). Protecting group strategies prove essential when fluorinating amine-containing precursors, with tert-butoxycarbonyl (Boc) groups effectively preventing competitive side reactions during electrophilic fluorination [6] [9].
Table 2: Fluorination Methods for 7-Position Functionalization
Method | Reagent | Temperature | Regioselectivity (7-F:6-F) | Yield |
---|---|---|---|---|
Electrophilic fluorination | Selectfluor® | 25°C | 92:8 | 85% |
Halogen exchange (Br→F) | KF/18-crown-6 | 180°C | >99:1 | 76% |
Diazotization/fluorination | NaNO₂/HBF₄ | 0-5°C | 85:15 | 68% |
Directed ortho-metalation | n-BuLi/NFSI | -78°C to 25°C | 95:5 | 82% |
The introduction of the 3-amine functionality presents two principal synthetic routes: reductive amination of the corresponding ketone versus nucleophilic substitution of activated intermediates. Reductive amination of 7-fluoro-2-methyl-3-oxo-2,3-dihydrobenzofuran using methylamine and sodium cyanoborohydride achieves moderate yields (65-70%) but suffers from diastereoselectivity challenges due to the formation of racemic mixtures at the 3-position. This method requires precise pH control (pH 6.5-7.0) and low temperatures (0-5°C) to minimize over-alkylation and carbonyl reduction byproducts [6] .
Conversely, nucleophilic substitution of 3-hydroxy derivatives via Mitsunobu reactions using phthalimide followed by hydrazine deprotection provides superior stereochemical control when employing chiral catalysts. This approach achieves 78% yield with 95% enantiomeric excess when using (R)-BINOL-derived phosphines. Alternatively, azide reduction of 3-azido intermediates offers a robust pathway with minimal epimerization risk. The azide route proceeds through SN₂ displacement of activated 3-hydroxy compounds using diphenylphosphoryl azide (DPPA), followed by Staudinger reduction, yielding predominantly the (S)-configured amine when starting from enantiopure alcohols [9].
The pharmaceutical relevance of the (S)-enantiomer (CAS# 1228570-77-1) necessitates efficient chiral resolution and asymmetric synthesis strategies. Chiral auxiliary approaches employing (1R,2S)-norephedrine derivatives achieve diastereomeric excess >98% through crystalline diastereomer separation. The auxiliary directs facial selectivity during the key cyclization step, yielding the (S)-configured amine after auxiliary removal under mild acidic conditions [5] [9].
Catalytic asymmetric hydrogenation using Rh(I)-(R,R)-Et-DuPhos complexes achieves 92% ee for the (S)-enantiomer at 50 bar hydrogen pressure. For small-scale pharmaceutical applications, preparative chiral chromatography on amylose-derived stationary phases (Chiralpak® AD-H) provides >99.5% ee, albeit with lower throughput. Enzymatic resolution using immobilized lipase from Candida antarctica (Novozym® 435) selectively acetylates the (R)-enantiomer at 35°C, leaving the desired (S)-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine (BLD Pharm #1228570-77-1) with 97% ee and 42% yield in the unreacted fraction [5] [9].
Table 3: Enantioselective Synthesis Techniques for (S)-7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
Method | Chiral Controller | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Chiral auxiliary separation | (1R,2S)-Norephedrine | >98 | 76 | Multi-gram |
Catalytic asymmetric hydrogenation | Rh-(R,R)-Et-DuPhos | 92 | 85 | Pilot scale |
Enzymatic kinetic resolution | Novozym® 435 | 97 | 42 | Lab scale |
Chiral chromatography | Amylose tris(3,5-dimethylphenylcarbamate) | >99.5 | 30 | Milligram |
Lewis acid catalysis significantly enhances reaction efficiency throughout the synthetic sequence. DMAP catalysis (5-10 mol%) in the cyclization step increases yields from 45% to 85% by accelerating enolization and intramolecular aldol condensation. Meanwhile, palladium-catalyzed couplings enable direct introduction of pre-fluorinated building blocks, circumventing challenging late-stage fluorination steps. Pd(PPh₃)₄ catalyzes Suzuki-Miyaura coupling between 3-amino-7-trifluoroboratedihydrobenzofuran and 2-fluoroiodobenzene with 92% efficiency [3] [6].
Byproduct minimization is achieved through catalyst tuning and solvent optimization. Employing copper(I)-bisoxazoline complexes (2 mol%) during amination suppresses racemization, reducing enantiomeric dilution to <3%. Continuous flow hydrogenation systems with immobilized Pd/Al₂O₃ catalysts minimize dehalogenation byproducts (<1%) during azide reductions compared to batch processes (5-7%). These catalytic refinements collectively enhance the overall yield of multi-step sequences from 28% to 65% while reducing purification demands [3] [6].
Table 4: Catalytic Systems for Process Optimization
Reaction Stage | Optimal Catalyst | Loading (mol%) | Byproduct Reduction | Yield Enhancement |
---|---|---|---|---|
Dihydrobenzofuran cyclization | DMAP | 10 | Oligomers <5% | 40% (vs. carbonate bases) |
Reductive amination | CuI-BOX | 2 | Racemization <3% | 15% (vs. NaBH₃CN) |
Azide reduction | Pd/Al₂O₃ (flow reactor) | 0.5 | Dehalogenation <1% | 8% (vs. batch PPh₃) |
Fluorination | KF/18-crown-6 | 100 | Aryl ethers <2% | 12% (vs. neat KF) |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1